Rishitinol

Description

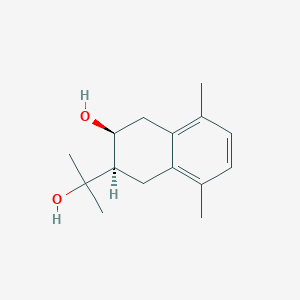

Structure

2D Structure

3D Structure

Properties

CAS No. |

31316-42-4 |

|---|---|

Molecular Formula |

C15H22O2 |

Molecular Weight |

234.33 g/mol |

IUPAC Name |

(2S,3R)-3-(2-hydroxypropan-2-yl)-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol |

InChI |

InChI=1S/C15H22O2/c1-9-5-6-10(2)12-8-14(16)13(7-11(9)12)15(3,4)17/h5-6,13-14,16-17H,7-8H2,1-4H3/t13-,14+/m1/s1 |

InChI Key |

CHZJSQCDRSPCMD-KGLIPLIRSA-N |

Isomeric SMILES |

CC1=C2C[C@H]([C@H](CC2=C(C=C1)C)O)C(C)(C)O |

Canonical SMILES |

CC1=C2CC(C(CC2=C(C=C1)C)O)C(C)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Rishitinol: A Technical Guide for Researchers

Abstract

Rishitinol, a sesquiterpenoid phytoalexin, represents a critical component of the innate immune response in potato tubers (Solanum tuberosum) against pathogenic attack, most notably from the oomycete Phytophthora infestans, the causative agent of late blight. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It is intended for researchers, scientists, and drug development professionals interested in plant-derived bioactive compounds. This document details the experimental protocols for the induction and extraction of this compound from potato tubers, methods for its purification and quantification, and an elucidation of the biosynthetic and signaling pathways involved in its production. All quantitative data are summarized in structured tables, and key experimental workflows and signaling cascades are visualized using Graphviz diagrams.

Introduction

The concept of phytoalexins, antimicrobial compounds synthesized by plants in response to pathogen infection, was first proposed in the mid-20th century. Within this class of defense compounds, the sesquiterpenoids are a major group in the Solanaceae family. This compound, a hydroxylated derivative of the more abundant phytoalexin rishitin, was first isolated from diseased potato tubers of the Rishiri variety following infection with an incompatible race of Phytophthora infestans[1]. Like other phytoalexins, this compound is not present in healthy plant tissues but is rapidly synthesized and accumulates at the site of infection, where it contributes to the inhibition of pathogen growth. Understanding the mechanisms of this compound induction and developing efficient isolation protocols are crucial for further investigation of its biological activities and potential therapeutic applications.

Elicitation and Induction of this compound in Potato Tubers

The production of this compound is triggered by the plant's recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) from invading pathogens like P. infestans. This recognition initiates a complex signaling cascade leading to the activation of defense-related genes, including those responsible for phytoalexin biosynthesis.

Experimental Protocol for Elicitation

A common laboratory method to induce this compound production involves challenging potato tuber slices with a suspension of P. infestans zoospores.

Materials:

-

Healthy, disease-free potato tubers (e.g., Rishiri variety)

-

Culture of Phytophthora infestans

-

Sterile distilled water

-

Petri dishes

-

Sterile filter paper

-

Scalpel

Procedure:

-

Surface sterilize potato tubers by washing with a mild detergent, followed by rinsing with sterile distilled water and 70% ethanol.

-

Aseptically slice the tubers into discs of approximately 5-10 mm thickness.

-

Place the tuber discs on sterile, moist filter paper in Petri dishes.

-

Prepare a zoospore suspension of P. infestans from a fresh culture plate by flooding with cold, sterile distilled water and incubating at 4°C for 1-2 hours.

-

Adjust the zoospore concentration to approximately 1 x 10^5 spores/mL.

-

Inoculate the surface of each potato tuber disc with a small volume (e.g., 50 µL) of the zoospore suspension.

-

Incubate the inoculated discs in the dark at 18-20°C for 48-72 hours to allow for infection and phytoalexin accumulation.

Isolation and Purification of this compound

Following the incubation period, this compound and other phytoalexins can be extracted from the infected potato tuber tissue and purified using chromatographic techniques.

Experimental Protocol for Extraction and Purification

Materials:

-

Inoculated potato tuber discs

-

Methanol

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Rotary evaporator

-

Glass column for chromatography

Procedure:

3.1.1. Extraction:

-

Scrape the infected tissue from the surface of the potato tuber discs.

-

Homogenize the collected tissue in methanol.

-

Filter the homogenate to remove solid debris.

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator.

-

Resuspend the aqueous residue in water and partition with ethyl acetate.

-

Collect the ethyl acetate phase, which contains the sesquiterpenoid phytoalexins.

-

Dry the ethyl acetate extract over anhydrous sodium sulfate and concentrate it to a small volume.

3.1.2. Purification:

-

Column Chromatography:

-

Pack a glass column with silica gel slurried in hexane.

-

Load the concentrated ethyl acetate extract onto the column.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually adding ethyl acetate.

-

Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).

-

-

Thin-Layer Chromatography (TLC):

-

Spot the collected fractions onto a TLC plate.

-

Develop the TLC plate in a solvent system such as hexane:ethyl acetate (e.g., 7:3 v/v).

-

Visualize the separated compounds under UV light (254 nm) or by staining with a suitable reagent (e.g., phosphomolybdic acid).

-

Identify the fractions containing this compound by comparing their retention factor (Rf) to that of a known standard, if available.

-

-

Combine the fractions containing pure this compound and evaporate the solvent to obtain the isolated compound.

Quantitative Analysis

The concentration of this compound in potato tuber extracts can be determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Quantitative Data

The yield of this compound can vary depending on the potato cultivar, the race of P. infestans, and the incubation conditions. Rishitin is typically the most abundant sesquiterpenoid phytoalexin, with this compound being a minor but significant component.

| Phytoalexin | Typical Concentration Range in Infected Tuber Tissue (µg/g fresh weight) |

| Rishitin | 50 - 200 |

| This compound | 5 - 30 |

| Lubimin | 20 - 100 |

| Solavetivone | 10 - 50 |

Signaling and Biosynthetic Pathways

Signaling Pathway for Phytoalexin Production

The induction of this compound biosynthesis is part of a broader defense response initiated by the recognition of P. infestans. This triggers a signaling cascade involving key plant hormones such as jasmonic acid (JA) and salicylic acid (SA), leading to the activation of defense gene expression.

References

Rishitinol: A Key Sesquiterpenoid Phytoalexin in Solanum tuberosum

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Phytoalexins are a crucial component of the plant innate immune system, synthesized de novo in response to pathogen attack. In Solanum tuberosum (potato), the sesquiterpenoid phytoalexin rishitinol, along with its precursor rishitin, plays a significant role in mediating resistance against a broad range of pathogens. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, the signaling pathways that regulate its production, its antimicrobial properties, and detailed experimental protocols for its study. This document is intended for researchers in plant pathology, natural product chemistry, and drug development seeking to understand and leverage this important bioactive compound.

Introduction to Phytoalexins and this compound

The concept of phytoalexins was first proposed in the early 1940s following studies on the interaction between potato and the late blight pathogen, Phytophthora infestans. These compounds are low molecular weight, antimicrobial secondary metabolites that accumulate at the site of infection, contributing to the plant's defense response.

This compound is a sesquiterpenoid alcohol, structurally related to rishitin, one of the most abundant and well-studied phytoalexins in potato.[1] Both compounds are produced via the isoprenoid pathway and accumulate in potato tubers upon elicitation by pathogens or abiotic stress.[2][3] Their synthesis is a hallmark of a successful defense response, particularly in incompatible interactions where the plant effectively halts pathogen ingress.

Biosynthesis of this compound

This compound is synthesized via the mevalonate (MVA) pathway, starting from the precursor farnesyl pyrophosphate (FPP), which is a central intermediate in isoprenoid biosynthesis.[2][4] The pathway to this compound is a multi-step enzymatic process involving cyclization and a series of oxidative modifications. While not all enzymes have been definitively characterized, the proposed biosynthetic route is outlined below.

Key Enzymatic Steps:

-

Farnesyl Pyrophosphate Synthase (FPPS): This enzyme catalyzes the formation of the C15 compound FPP from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[5][6]

-

Vetispiradiene Synthase (PVS): This sesquiterpene cyclase is a key branching point enzyme. It catalyzes the complex cyclization of FPP to form the bicyclic intermediate, vetispiradiene.[2]

-

Cytochrome P450 Monooxygenases (P450s): A series of hydroxylation and oxidation reactions, likely catalyzed by various P450 enzymes, converts vetispiradiene through several intermediates, including solavetivone, lubimin, and oxylubimin, to ultimately form rishitin.[7][8]

-

Conversion to this compound: this compound is a derivative of rishitin.[1] The final conversion is presumed to be a reduction or other modification of the rishitin molecule, though the specific enzyme responsible for this step has not yet been fully identified.

Elicitation and Regulation of this compound Production

The synthesis of this compound is tightly regulated and is induced by various stimuli, primarily pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).

Elicitors:

-

Biotic Elicitors: Cell wall components from pathogens like Phytophthora infestans and Fusarium solani are potent elicitors.[9]

-

Abiotic Elicitors: Wounding, heavy metal ions, and UV radiation can also trigger phytoalexin synthesis.

Signaling Pathway: The perception of an elicitor at the plant cell surface initiates a complex signaling cascade, leading to the transcriptional activation of biosynthetic genes.

-

Elicitor Recognition: PAMPs/DAMPs are recognized by pattern recognition receptors (PRRs) on the plant cell membrane.

-

MAPK Cascade Activation: This recognition activates a mitogen-activated protein kinase (MAPK) cascade. In potato, this involves kinases such as StMEK1 and StMPK1, which act as signal transducers.[10][11]

-

Transcription Factor Activation: The MAPK cascade phosphorylates and activates downstream transcription factors, particularly those from the WRKY family.[12][13]

-

Gene Expression: Activated WRKY transcription factors bind to specific cis-regulatory elements (W-boxes) in the promoters of phytoalexin biosynthetic genes, such as Vetispiradiene Synthase (PVS), initiating their transcription and leading to the synthesis of this compound.[14]

Antimicrobial Activity of this compound

This compound exhibits broad-spectrum antimicrobial activity, contributing to the defense of potato tubers against various fungal and bacterial pathogens. While specific Minimum Inhibitory Concentration (MIC) values for purified this compound are not extensively documented in the literature, its role in disease resistance is supported by its accumulation in infected tissues and the observed inhibitory effects of related compounds. The primary mechanism of action is believed to involve the disruption of microbial cell membrane integrity.

Table 1: Antifungal Activity and Accumulation of Rishitin and Related Phytoalexins in Solanum tuberosum

| Pathogen | Phytoalexin(s) | Observed Effect / Concentration | Reference(s) |

| Phytophthora infestans | Rishitin, Lubimin | Accumulation correlated with incompatible (resistant) interactions. | [2] |

| Fusarium solani | Rishitin | Accumulation up to 120 µg/cm² in inoculated tuber slices. | [9] |

| Rhizoctonia solani | General Phytoalexins | Implicated in defense response. | [15] |

| Pectobacterium atrosepticum | General Phytoalexins | Production is part of the general defense response to bacteria. | - |

Note: Data often refers to rishitin, the direct precursor, due to its higher abundance and more extensive research history. The activity of this compound is inferred to be similar.

Experimental Protocols

Protocol for Elicitation and Extraction of this compound

This protocol describes the induction of phytoalexin synthesis in potato tubers and their subsequent extraction for analysis.

-

Tuber Preparation: Select healthy, undamaged potato tubers (Solanum tuberosum). Thoroughly wash with tap water, then surface sterilize by immersing in 70% ethanol for 1 minute, followed by 10 minutes in a 1.5% sodium hypochlorite solution. Rinse three times with sterile distilled water.

-

Slicing and Elicitation: Aseptically cut the tubers into uniform discs (approx. 1 cm thick, 2 cm diameter). Place the discs in a sterile petri dish on moist filter paper. Apply an elicitor solution (e.g., a suspension of autoclaved Fusarium solani mycelia or a solution of arachidonic acid) to the top surface of each disc. Incubate in the dark at 18-20°C for 72-96 hours.

-

Extraction: a. Weigh the elicited tissue and freeze it in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a mortar and pestle. c. Transfer the powder to a flask and add an extraction solvent (e.g., methanol or a chloroform:methanol mixture, 2:1 v/v) at a ratio of 10 mL per gram of tissue. d. Macerate the mixture for 24 hours at 4°C with gentle agitation. e. Filter the extract through Whatman No. 1 filter paper. f. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C. g. The resulting crude extract can be used for further purification or direct analysis.

Protocol for Quantification of this compound by GC-MS

This protocol provides a general method for the derivatization and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation: Resuspend a known amount of the dried crude extract (from Protocol 5.1) in methanol. Add an internal standard (e.g., C17:0 methyl ester) for quantification.

-

Derivatization: a. Oximation: Transfer an aliquot of the sample to a GC vial and evaporate to dryness under a stream of nitrogen. Add 40 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 50°C for 90 minutes to protect carbonyl groups. b. Silylation: Add 60 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the sample and incubate at 60°C for 60 minutes. This step derivatizes hydroxyl groups, making the this compound more volatile.

-

GC-MS Analysis:

-

GC Column: Use a non-polar column suitable for metabolite analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: Inject 1 µL of the derivatized sample in splitless mode.

-

Oven Program: Start at 70°C, hold for 2 minutes, ramp to 300°C at a rate of 5°C/min, and hold for 5 minutes.

-

MS Parameters: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-600.

-

-

Quantification: Identify the this compound peak based on its retention time and mass spectrum compared to an authentic standard. Quantify using the peak area relative to the internal standard and a calibration curve prepared with the standard.

Protocol for Antifungal Bioassay

This protocol describes a mycelial growth inhibition assay to test the antifungal activity of purified this compound.

-

Preparation of Test Compound: Dissolve purified this compound in a small amount of a suitable solvent (e.g., DMSO) and prepare a series of dilutions.

-

Assay Plates: Prepare Potato Dextrose Agar (PDA) and autoclave. While the agar is still molten (approx. 45-50°C), add the this compound dilutions to achieve a range of final concentrations (e.g., 10, 50, 100, 200 µg/mL). Include a solvent-only control. Pour the amended PDA into sterile petri dishes.

-

Inoculation: Place a 5 mm mycelial plug from the leading edge of an actively growing culture of the test fungus (e.g., Fusarium solani, Rhizoctonia solani) in the center of each plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

-

Data Collection: Measure the radial growth of the fungal colony daily until the fungus in the control plate reaches the edge of the plate. Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control.

Protocol for Gene Expression Analysis by qRT-PCR

This protocol outlines the steps to measure the expression of this compound biosynthetic genes (e.g., PVS) in response to elicitation.

-

Sample Collection and RNA Extraction: Collect potato tuber tissue at various time points after elicitation (e.g., 0, 6, 12, 24, 48 hours). Immediately freeze in liquid nitrogen. Extract total RNA using a commercial plant RNA extraction kit or a CTAB-based method.

-

RNA Quality Control and DNase Treatment: Assess RNA integrity and concentration using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis. Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design: Design specific primers for the target gene (PVS) and a stable reference gene (e.g., elongation factor 1-alpha, actin) for normalization.

-

qRT-PCR Reaction: Set up the reaction using a SYBR Green-based master mix, cDNA template, and specific primers. A typical reaction volume is 20 µL.

-

Thermal Cycling: Perform the qRT-PCR on a real-time PCR system with a standard thermal profile (e.g., 95°C for 5 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min). Include a melt curve analysis to verify product specificity.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Conclusion and Future Perspectives

This compound stands as a critical phytoalexin in the defense arsenal of Solanum tuberosum. Its biosynthesis from FPP is a tightly regulated process, initiated by pathogen recognition and transduced through MAPK signaling cascades that activate WRKY transcription factors. While its antimicrobial properties are evident from its accumulation during infection, further research is required to fully elucidate its specific mode of action and to determine precise MIC values against a wider range of potato pathogens.

Future research should focus on:

-

Enzyme Characterization: Identifying and characterizing the unknown enzymes in the later stages of the biosynthetic pathway, particularly the conversion of rishitin to this compound.

-

Regulatory Network: Unraveling the complete network of transcription factors and signaling components that fine-tune this compound production.

-

Bioengineering: Leveraging the knowledge of the biosynthetic and regulatory pathways to engineer potato varieties with enhanced, broad-spectrum disease resistance.

-

Pharmacological Potential: Exploring the potential of this compound and its derivatives as lead compounds for novel antimicrobial agents for use in agriculture or medicine.

The detailed protocols and pathway diagrams provided in this guide offer a robust framework for researchers to advance our understanding of this important natural product and its role in plant immunity.

References

- 1. researchgate.net [researchgate.net]

- 2. RNAi of the sesquiterpene cyclase gene for phytoalexin production impairs pre‐ and post‐invasive resistance to potato blight pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apsnet.org [apsnet.org]

- 4. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 5. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. frontierspartnerships.org [frontierspartnerships.org]

- 7. Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and solavetivone via a cytochrome P450 oxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Rewiring Mitogen-Activated Protein Kinase Cascade by Positive Feedback Confers Potato Blight Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional analysis of mitogen-activated protein kinases (MAPKs) in potato under biotic and abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction of Phytoalexin Biosynthesis: WRKY33 Is a Target of MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of Specialized Metabolism by WRKY Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Genome-wide identification of the potato WRKY transcription factor family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ppmj.net [ppmj.net]

The Molecular Cascade: An In-depth Technical Guide to Elicitor-Induced Rishitinol Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate molecular mechanisms governing the induction of rishitinol, a vital phytoalexin with significant implications in plant defense and potential pharmacological applications. Through a detailed exploration of the signaling pathways, experimental data, and methodologies, this document aims to equip researchers with the foundational knowledge to further investigate and harness this potent bioactive compound.

Introduction: The Role of this compound in Plant Defense

This compound, a sesquiterpenoid phytoalexin primarily produced by plants in the Solanaceae family, such as potato (Solanum tuberosum) and tomato (Solanum lycopersicum), plays a crucial role in the plant's defense arsenal against pathogenic microorganisms. Its synthesis is rapidly triggered by the perception of elicitors, which are molecular signals originating from pathogens or cellular damage. Understanding the induction mechanism of this compound is paramount for developing novel strategies for disease-resistant crops and for the potential exploitation of its bioactivity in pharmaceutical contexts.

The Elicitation Process: From Signal Perception to this compound Accumulation

The induction of this compound biosynthesis is a multi-layered process initiated by the recognition of elicitors at the plant cell surface. This recognition event triggers a sophisticated signal transduction cascade that ultimately leads to the activation of genes encoding the enzymes responsible for this compound synthesis.

Elicitor Recognition and Early Signaling Events

A variety of molecules can act as elicitors, including fatty acids like arachidonic acid from oomycetes such as Phytophthora infestans, and cell wall fragments from fungi.[1][2] The perception of these elicitors by putative plant cell surface receptors initiates a rapid series of intracellular events.

One of the earliest detectable responses is a significant influx of calcium ions (Ca²⁺) from the extracellular space and internal stores into the cytoplasm. This transient increase in cytosolic Ca²⁺ acts as a crucial second messenger, initiating downstream signaling events.[3] Studies have shown that the application of a Trichothecium roseum elicitor to potato tubers leads to a significant increase in calmodulin (CaM) content, a key calcium sensor protein, peaking at 12 and 48 hours post-treatment.[3] Concurrently, Ca²⁺-ATPase activity, which is involved in restoring calcium homeostasis, is also induced, peaking at 8 hours.[3]

The MAP Kinase Cascade: A Central Signaling Hub

The calcium signal, along with other early signals, activates a Mitogen-Activated Protein Kinase (MAPK) cascade. This cascade is a conserved signaling module in eukaryotes that transduces extracellular stimuli into intracellular responses. In potato, several MAPK and MAPKK genes have been identified, and their expression is modulated by various stresses.[4] The activation of specific MAPKs through phosphorylation is a critical step in relaying the elicitor signal towards the nucleus.

Hormonal Crosstalk: The Role of Jasmonic Acid and Ethylene

The signal transduction pathway further involves the biosynthesis and signaling of the plant hormones jasmonic acid (JA) and ethylene (ET). Elicitor treatment of potato tubers has been shown to significantly induce the synthesis and accumulation of both salicylic acid (SA) and JA.[3] The JA content peaks at 12 hours post-elicitation, showing a 60.1% increase compared to the control group.[3] This hormonal surge is critical for the transcriptional reprogramming of the cell to a defense state. There is significant crosstalk between the JA and ET signaling pathways, which often act synergistically in activating defense responses.[5]

Transcriptional Reprogramming and this compound Biosynthesis

The culmination of the signaling cascade is the activation of transcription factors that bind to the promoters of defense-related genes, including those involved in this compound biosynthesis. A key enzyme in this pathway is sesquiterpene cyclase , which catalyzes the conversion of farnesyl pyrophosphate (FPP) to the primary sesquiterpene skeleton of this compound. Elicitor treatment leads to a significant induction of sesquiterpene cyclase gene expression and enzyme activity.[6][7] This induction is often rapid, with maximal activity observed within hours of elicitation.[6]

The biosynthetic pathway of this compound is a branch of the isoprenoid pathway. Elicitor treatment coordinates the channeling of intermediates towards phytoalexin synthesis by increasing sesquiterpene cyclase activity while concurrently suppressing the activity of squalene synthetase, an enzyme that diverts FPP towards sterol biosynthesis.[6][7]

Quantitative Data on this compound Induction

The following tables summarize quantitative data from various studies on the induction of this compound and related defense responses.

| Elicitor/Treatment | Plant Material | Parameter Measured | Time Point | Change from Control | Reference |

| Trichothecium roseum elicitor | Potato Tuber | Salicylic Acid (SA) Content | 8 hours | + 33.3% | [3] |

| Trichothecium roseum elicitor | Potato Tuber | Jasmonic Acid (JA) Content | 12 hours | + 60.1% | [3] |

| Trichothecium roseum elicitor | Potato Tuber | Calmodulin (CaM) Content | 12 hours | + 107% | [3] |

| Trichothecium roseum elicitor | Potato Tuber | Ca²⁺-ATPase Activity | 8 hours | + 267% | [3] |

| Trichothecium roseum elicitor | Potato Tuber | Superoxide Dismutase (SOD) Activity | 12 hours | + 181% | [3] |

| Trichothecium roseum elicitor | Potato Tuber | Catalase (CAT) Activity | 4 hours | + 161% | [3] |

| Trichothecium roseum elicitor | Potato Tuber | Polyphenol Oxidase (PPO) Activity | 72 hours | + 152% | [3] |

| Jasmonic Acid | Potato Leaves | P. infestans Lesion Area | 11 days | - 72.23% | [8] |

| Arachidonic Acid | Potato Tuber Discs | Rishitin Accumulation | - | Induced | [9] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound induction.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To extract, identify, and quantify this compound from plant tissue.

Protocol Outline:

-

Sample Preparation: Freeze-dry and grind plant tissue to a fine powder.

-

Extraction: Extract the powdered tissue with an organic solvent (e.g., a mixture of chloroform and methanol).

-

Purification: The crude extract is often purified using solid-phase extraction (SPE) to remove interfering compounds.

-

Derivatization: For GC-MS analysis, polar functional groups on the this compound molecule may be derivatized (e.g., silylation) to increase volatility.

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the column stationary phase. The mass spectrometer then fragments the eluted compounds and detects the fragments, allowing for identification and quantification based on the mass spectrum and retention time compared to an authentic this compound standard.[10][11][12]

In-Gel Kinase Assay for MAP Kinase Activity

Objective: To detect the activity of MAP kinases in response to elicitor treatment.

Protocol Outline:

-

Protein Extraction: Extract total proteins from control and elicitor-treated plant tissues under denaturing conditions.

-

SDS-PAGE: Separate the protein extracts on an SDS-polyacrylamide gel containing a generic MAPK substrate (e.g., Myelin Basic Protein, MBP) co-polymerized within the gel matrix.

-

Renaturation: After electrophoresis, wash the gel extensively to remove SDS and allow the separated kinases to renature.

-

Kinase Reaction: Incubate the gel in a kinase reaction buffer containing [γ-³²P]ATP. The renatured MAPKs will phosphorylate the embedded substrate.

-

Visualization: Wash the gel to remove unincorporated [γ-³²P]ATP, dry the gel, and expose it to X-ray film. The presence of dark bands on the autoradiogram indicates the activity of kinases at specific molecular weights.[13][14][15]

Measurement of Cytosolic Calcium Influx

Objective: To visualize and measure changes in intracellular calcium concentrations in response to elicitors.

Protocol Outline:

-

Protoplast Isolation: Isolate protoplasts from plant tissue (e.g., potato leaves) by enzymatic digestion of the cell wall.

-

Dye Loading: Incubate the protoplasts with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM). These dyes are cell-permeant and become fluorescent upon binding to Ca²⁺.

-

Calcium Imaging: Place the dye-loaded protoplasts on a microscope slide and perfuse with a buffer containing the elicitor.

-

Fluorescence Microscopy: Use a fluorescence microscope equipped with a ratiometric imaging system to capture changes in fluorescence intensity over time. The ratio of fluorescence at two different excitation or emission wavelengths is used to calculate the intracellular calcium concentration.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound induction.

Conclusion and Future Perspectives

The induction of this compound is a tightly regulated process involving a complex interplay of signaling molecules and pathways. While significant progress has been made in elucidating the roles of calcium, MAP kinases, and plant hormones, further research is needed to fully understand the intricate network of interactions. A deeper understanding of the specific transcription factors involved and their regulatory networks will be crucial. Furthermore, the identification and characterization of the primary elicitor receptors will provide key insights into the initial steps of this important plant defense response. This knowledge will not only advance our fundamental understanding of plant immunity but also pave the way for the development of novel strategies to enhance disease resistance in crops and to synthesize this valuable bioactive compound for potential therapeutic use.

References

- 1. Biochemical reactions of different tissues of potato (Solanum tuberosum) to zoospores or elicitors from Phytophthora infestans : Accumulation of sesquiterpenoid phytoalexins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Factors affecting the elicitation of sesquiterpenoid phytoalexin accumulation by eicosapentaenoic and arachidonic acids in potato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elicitor from Trichothecium roseum Activates the Disease Resistance of Salicylic Acid, Jasmonic Acid, and Ca2+-Dependent Pathways in Potato Tubers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Jasmonic Acid and Ethylene Signaling Pathways Regulate Glucosinolate Levels in Plants During Rhizobacteria-Induced Systemic Resistance Against a Leaf-Chewing Herbivore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of sesquiterpene cyclase and suppression of squalene synthetase activities in plant cell cultures treated with fungal elicitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of Sesquiterpene Cyclase and Suppression of Squalene Synthetase Activities in Plant Cell Cultures Treated with Fungal Elicitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of Phytoalexin Synthesis in Arachidonic Acid-Stressed Potato Tissue by Inhibitors of Lipoxygenase and Cyanide-Resistant Respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 12. researchgate.net [researchgate.net]

- 13. Assessing Kinase Activity in Plants with In-Gel Kinase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessing Kinase Activity in Plants with In-Gel Kinase Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In-gel kinase assay as a method to identify kinase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

Rishitinol and its Relationship to Rishitin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rishitin is a well-characterized norsesquiterpenoid phytoalexin from the Solanaceae family, known for its significant role in plant defense against microbial pathogens and nematodes. Rishitinol, a closely related sesquiterpene alcohol, is often found alongside rishitin in stressed plant tissues, suggesting a close biochemical relationship. This technical guide provides a comprehensive overview of the current understanding of this compound and its connection to rishitin, focusing on their biosynthesis, biological activities, and the signaling pathways they elicit. This document aims to serve as a valuable resource for researchers in plant pathology, natural product chemistry, and drug development by presenting available quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Introduction

Phytoalexins are a diverse group of low molecular weight, antimicrobial compounds that are synthesized de novo and accumulate in plants in response to various stresses, including microbial infection. In solanaceous plants such as potato (Solanum tuberosum) and tomato (Solanum lycopersicum), sesquiterpenoids are a major class of phytoalexins. Among these, rishitin has been extensively studied for its potent antifungal and nematicidal properties.

This compound, a structurally similar sesquiterpene alcohol, was first isolated from diseased potato tubers alongside rishitin. Its co-occurrence with rishitin points towards a linked biosynthesis and potentially similar biological functions. This guide delves into the biochemical relationship between these two compounds, summarizes their known biological activities, provides detailed experimental methodologies for their study, and illustrates the putative signaling cascades involved in their production and action.

Biochemical Relationship and Biosynthesis

Rishitin and this compound are both sesquiterpenoid alcohols, indicating a shared origin from the isoprenoid pathway. While the complete biosynthetic pathways for both compounds are not fully elucidated, current evidence suggests they are derived from farnesyl pyrophosphate (FPP).

The proposed biosynthetic pathway for rishitin involves several enzymatic steps, with key intermediates such as solavetivone and lubimin. The final steps in the formation of rishitin are still under investigation. The direct biosynthetic relationship between rishitin and this compound remains to be definitively established. It is hypothesized that they may arise from a common late-stage precursor or that one may be a metabolic derivative of the other. However, current literature does not provide conclusive evidence for a direct conversion of rishitin to this compound. Their consistent co-isolation from infected potato tissues strongly supports a tightly regulated and interconnected biosynthesis.

Quantitative Data on Biological Activity

Direct comparative studies providing quantitative data (e.g., IC50, MIC, LC50) for rishitin and this compound under identical experimental conditions are limited in the currently available literature. The following tables summarize the available data for each compound individually.

Table 1: Antifungal Activity of Rishitin

| Fungal Species | Assay Type | Concentration | Effect | Reference |

| Phytophthora infestans | Zoospore Germination | 10-3 M | Complete inhibition | |

| Phytophthora infestans | Mycelial Growth | ~10-4 M | Significant inhibition |

Table 2: Nematicidal Activity of Rishitin

| Nematode Species | Assay Type | Concentration | Effect | Reference |

| Xiphinema diversicaudatum | In vitro | 200 µg/mL | Death within 2 hours | |

| Longidorus elongatus | In vitro | 20 µg (point source) | Repellent effect | |

| Ditylenchus destructor | In vitro | Not specified | Inactivation | |

| Ditylenchus dipsaci | In vitro | 100 µg/mL (ED50) | Inactivation |

Note: No quantitative biological activity data for this compound was found in the reviewed literature.

Experimental Protocols

Extraction and Purification of Rishitin and this compound from Potato Tubers

This protocol is adapted from methodologies described for phytoalexin extraction.

-

Induction: Wash and surface-sterilize potato tubers. Cut tubers into 5 mm thick discs. Inoculate the discs with a suspension of an incompatible race of Phytophthora infestans or treat with an elicitor like arachidonic acid. Incubate in a humid chamber at 18-20°C for 48-72 hours.

-

Extraction: Homogenize the wounded and surrounding tissues in a blender with 3 volumes of methanol. Filter the homogenate through cheesecloth and then filter paper.

-

Solvent Partitioning: Concentrate the methanol extract under reduced pressure. Resuspend the aqueous residue in water and partition three times with an equal volume of diethyl ether or ethyl acetate.

-

Chromatography: Combine the organic phases and evaporate to dryness. Redissolve the residue in a small volume of a suitable solvent (e.g., hexane:ethyl acetate mixture).

-

Thin-Layer Chromatography (TLC): Apply the concentrated extract to a silica gel TLC plate. Develop the chromatogram using a solvent system such as cyclohexane:ethyl acetate (1:1, v/v). Visualize the compounds by spraying with 5% sulfuric acid in ethanol followed by heating. Rishitin and this compound will appear as distinct spots.

-

Purification: Scrape the corresponding silica gel bands from multiple preparative TLC plates. Elute the compounds from the silica with ethyl acetate. Concentrate the eluate to obtain purified rishitin and this compound. Further purification can be achieved using High-Performance Liquid Chromatography (HPLC).

Antifungal Activity Assay (Agar-Well Diffusion Method)

This protocol is a standard method for assessing the antifungal activity of plant extracts and purified compounds.

-

Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Inoculum Preparation: Prepare a spore suspension of the test fungus (e.g., Phytophthora infestans) in sterile distilled water containing 0.05% Tween 20. Adjust the spore concentration to 1 x 106 spores/mL.

-

Inoculation: Spread 100 µL of the fungal spore suspension evenly over the surface of the PDA plates.

-

Well Preparation: Using a sterile cork borer (6 mm diameter), create wells in the agar.

-

Treatment Application: Add a defined volume (e.g., 50 µL) of the test compound (rishitin or this compound) dissolved in a suitable solvent (e.g., ethanol or DMSO) at various concentrations into the wells. Use the solvent as a negative control and a known antifungal agent as a positive control.

-

Incubation: Incubate the plates at the optimal growth temperature for the test fungus for 48-72 hours.

-

Data Collection: Measure the diameter of the zone of inhibition (clear zone around the well where fungal growth is inhibited) in millimeters.

Nematicidal Activity Assay (In Vitro)

This protocol is designed to evaluate the direct toxicity of compounds to nematodes.

-

Nematode Culture and Extraction: Culture the target nematode species (e.g., Meloidogyne incognita) on a suitable host plant. Extract second-stage juveniles (J2) from the infected roots using a Baermann funnel technique.

-

Treatment Preparation: Prepare a stock solution of rishitin or this compound in a minimal amount of ethanol and then dilute with sterile water to the desired test concentrations. Ensure the final ethanol concentration is non-lethal to the nematodes (typically <1%).

-

Assay Setup: In a 96-well microtiter plate, add approximately 100 J2s in 90 µL of sterile water to each well. Add 10 µL of the test compound solution to each well to achieve the final desired concentration. Include a water control with the same percentage of ethanol.

-

Incubation: Incubate the plates at room temperature (20-25°C).

-

Mortality Assessment: After 24, 48, and 72 hours, observe the nematodes under an inverted microscope. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.

-

Data Analysis: Calculate the percentage of mortality for each treatment. Determine the LC50 (lethal concentration for 50% of the population) using probit analysis.

Signaling Pathways

The specific signaling pathways triggered by rishitin and this compound have not been fully elucidated. However, as phytoalexins, their induction is part of a broader plant defense response initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This response typically involves a complex signaling cascade.

Upon pathogen recognition, a signaling cascade is initiated, often involving an influx of Ca2+ ions and the production of reactive oxygen species (ROS). This leads to the activation of mitogen-activated protein kinase (MAPK) cascades. These MAPK cascades phosphorylate and activate transcription factors (TFs), such as WRKYs, which then bind to the promoter regions of defense-related genes, including those responsible for phytoalexin biosynthesis. The signaling pathways are also modulated by plant hormones, primarily salicylic acid (SA), jasmonic acid (JA), and ethylene (ET), which can act synergistically or antagonistically depending on the specific pathogen.

Conclusion and Future Directions

Rishitin and this compound are important sesquiterpenoid phytoalexins involved in the defense mechanisms of solanaceous plants. While rishitin has been the subject of considerable research, this compound remains less characterized. The co-occurrence of these two compounds suggests a close biosynthetic relationship that warrants further investigation to identify the specific enzymes and regulatory mechanisms involved.

A significant gap in the current knowledge is the lack of direct comparative studies on the biological activities of rishitin and this compound. Such studies are crucial for understanding their respective roles in plant defense and for evaluating their potential as lead compounds for the development of new antifungal or nematicidal agents.

Furthermore, elucidating the specific signaling pathways triggered by these molecules will provide deeper insights into plant-pathogen interactions and may reveal novel targets for enhancing disease resistance in crops. Future research employing transcriptomics, proteomics, and metabolomics approaches following treatment with purified rishitin and this compound will be instrumental in unraveling these complex signaling networks.

The Natural Occurrence of Rishitinol in Potato Varieties: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of rishitinol, a sesquiterpenoid phytoalexin, in various potato (Solanum tuberosum L.) varieties. Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack or stress. This compound, alongside other related compounds like rishitin, plays a role in the defense mechanisms of potatoes. This document details the elicitation, extraction, and quantification of this compound, presents available quantitative data, and visualizes the associated biochemical pathways and experimental workflows. This guide is intended for researchers, scientists, and professionals in the fields of plant pathology, natural product chemistry, and drug development.

Introduction to this compound

This compound is a sesquiterpenoid alcohol that functions as a phytoalexin in potato tubers.[1] Like other phytoalexins, its production is induced by various biotic and abiotic stressors, including infection by pathogens such as Phytophthora infestans and Fusarium spp., as well as wounding.[1][2][3] this compound is structurally related to rishitin, one of the most well-studied potato phytoalexins. The synthesis of these compounds is part of the plant's induced defense response. While rishitin has been more extensively quantified, this compound is also recognized as a component of the phytoalexin profile in Solanaceous plants.

Quantitative Occurrence of Sesquiterpenoid Phytoalexins in Potato Varieties

Quantitative data specifically for this compound across a wide range of potato varieties is limited in publicly available literature. However, data for the closely related and often co-occurring phytoalexin, rishitin, can provide insights into the defense response capacity of different cultivars. The production of these phytoalexins is highly dependent on the specific elicitor and the conditions of the experiment.

| Potato Cultivar | Elicitor/Pathogen | Phytoalexin | Concentration (µg/g fresh weight or µg/cm²) | Reference |

| Desiree | Fusarium solani | Rishitin | Maximum reached 48h post-inoculation (specific value not provided) | [2] |

| Spunta | Fusarium moniliforme (weak pathogen) | Rishitin | Lower levels compared to Desiree with F. solani | [3] |

| Generic Potato | Phytophthora infestans | Rishitin | > 100 ppm with Actinomycin D elicitation | [4] |

Note: The table primarily shows data for rishitin due to the scarcity of specific quantitative data for this compound in the provided search results. Rishitin levels are indicative of the activation of the sesquiterpenoid phytoalexin pathway.

Biosynthesis and Elicitation of this compound

The biosynthesis of sesquiterpenoid phytoalexins like this compound in potatoes is a complex process initiated by the recognition of elicitors. These elicitors can be of biotic origin, such as cell wall fragments from fungi and bacteria, or abiotic, like heavy metals and UV radiation.[5][6][7]

Elicitation

Elicitors are signal molecules that trigger defense responses in plants, leading to the synthesis of secondary metabolites like phytoalexins.[5][8][9]

-

Biotic Elicitors : These are derived from living organisms. Examples include fungal cell wall extracts (Phytophthora infestans, Fusarium spp.), proteins, and polysaccharides.[2][8][9]

-

Abiotic Elicitors : These are non-biological factors. Examples include heavy metal salts (e.g., copper sulfate), UV radiation, and physical wounding.[1][5][7]

The interaction of elicitors with plant cell receptors initiates a signal transduction cascade, leading to the activation of genes responsible for phytoalexin biosynthesis.

Signaling Pathway for Phytoalexin Production

The following diagram illustrates a generalized signaling pathway for the induction of phytoalexin synthesis in response to a fungal elicitor.

Caption: Generalized signaling pathway for phytoalexin synthesis.

Experimental Protocols

This section outlines the detailed methodologies for the analysis of this compound in potato tubers.

Elicitation and Sample Preparation

-

Tuber Selection : Select healthy, disease-free potato tubers of the desired variety.

-

Surface Sterilization : Wash tubers with tap water, followed by a rinse with distilled water. Surface sterilize by immersing in 70% ethanol for 1-2 minutes, followed by a sodium hypochlorite solution (1-2% available chlorine) for 10-15 minutes, and then rinse thoroughly with sterile distilled water.

-

Wounding and Elicitor Application : Aseptically cut tubers into discs (e.g., 1 cm thick). Apply a solution of the chosen elicitor (e.g., a suspension of fungal spores or a solution of a chemical elicitor) to the cut surface. For control samples, apply sterile water.

-

Incubation : Place the treated tuber discs in a sterile, humid environment (e.g., a petri dish with moist filter paper) and incubate in the dark at room temperature (e.g., 20-25°C) for a specified period (e.g., 48-72 hours) to allow for phytoalexin accumulation.[2]

Extraction and Purification

-

Homogenization : After incubation, scrape the surface layer of the tuber discs and homogenize the tissue in a suitable solvent, such as methanol or ethanol.

-

Extraction : Perform a liquid-liquid extraction. For example, after an initial methanol extraction, the solvent can be evaporated, and the residue can be re-dissolved in water and extracted with a non-polar solvent like diethyl ether or ethyl acetate to separate the less polar phytoalexins.[1]

-

Purification : The crude extract can be further purified using techniques like Thin-Layer Chromatography (TLC) or column chromatography. For TLC, a silica gel plate can be used with a solvent system such as cyclohexane:ethyl acetate (1:1, v/v) to separate this compound from other compounds.[1] The bands corresponding to this compound can be scraped off and eluted with a suitable solvent.

Quantification

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a common method for the quantification of phytoalexins.

-

Column : A C18 reverse-phase column is typically used.

-

Mobile Phase : A gradient of water and acetonitrile or methanol is often employed.

-

Detection : UV detection at a specific wavelength (e.g., around 200-220 nm for sesquiterpenoids) or mass spectrometry (LC-MS) for higher specificity and sensitivity.

-

Quantification : A standard curve is generated using a purified this compound standard of known concentrations to quantify the amount in the samples.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is another powerful technique for the identification and quantification of volatile or derivatized compounds like this compound.

-

Derivatization : this compound may require derivatization (e.g., silylation) to increase its volatility.

-

Column : A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used.

-

Analysis : The mass spectrum of the eluting peak corresponding to this compound is compared to a reference spectrum for identification, and the peak area is used for quantification against a standard.

-

Experimental Workflow Visualization

The following diagram provides a visual representation of the entire experimental workflow for the analysis of this compound in potato varieties.

Caption: Workflow for this compound analysis in potato.

Conclusion

This compound is an integral part of the induced defense system in potatoes. While its occurrence is documented, there is a need for more extensive quantitative studies across a broader range of potato varieties to fully understand the genetic variability in its production. The methodologies outlined in this guide provide a robust framework for such investigations. A deeper understanding of the natural occurrence and biosynthesis of this compound could inform breeding programs for disease-resistant potato cultivars and may reveal novel bioactive compounds for potential therapeutic applications. Further research should focus on elucidating the specific biosynthetic pathway of this compound and identifying the key regulatory genes involved.

References

- 1. apsnet.org [apsnet.org]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Elicitation: A biotechnological tool for enhanced production of secondary metabolites in hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijhst.ut.ac.ir [ijhst.ut.ac.ir]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Rishitinol Precursors and Metabolic Intermediates for Researchers, Scientists, and Drug Development Professionals

Introduction: Rishitinol is a sesquiterpenoid phytoalexin found in potato tubers (Solanum tuberosum), playing a crucial role in the plant's defense mechanisms against pathogens. Like its more studied counterpart, rishitin, this compound is synthesized in response to biotic and abiotic stress. Understanding the biosynthetic pathway, its precursors, and metabolic intermediates is vital for developing novel strategies in crop protection and for potential applications in drug development due to the diverse biological activities exhibited by sesquiterpenoids. This technical guide provides a comprehensive overview of the current knowledge on this compound biosynthesis, including its precursors, metabolic intermediates, relevant enzymatic reactions, and detailed experimental protocols for its analysis.

The Biosynthetic Pathway of this compound: From Farnesyl Pyrophosphate to a Complex Sesquiterpenoid

The biosynthesis of this compound is intrinsically linked to the well-established terpenoid pathway, with farnesyl pyrophosphate (FPP) serving as the universal precursor for all sesquiterpenes.[1] The pathway to rishitin, and likely this compound, proceeds through a series of cyclization and oxidation reactions.

1. The Mevalonate Pathway and the Formation of Farnesyl Pyrophosphate (FPP):

The journey to this compound begins with the mevalonate (MVA) pathway, which produces the fundamental five-carbon building blocks of isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These units are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and subsequently farnesyl pyrophosphate (FPP, C15).

2. Cyclization of FPP to Sesquiterpene Skeletons:

The first committed step in sesquiterpenoid phytoalexin biosynthesis in potato is the cyclization of FPP. While the specific cyclase for the direct precursor to this compound has not been definitively identified, the pathway to the related compound, rishitin, involves the enzyme vetispiradiene synthase, which converts FPP to the bicyclic intermediate, vetispiradiene.

3. The Role of Solavetivone as a Key Intermediate:

Subsequent oxidation of vetispiradiene, likely mediated by cytochrome P450 monooxygenases, leads to the formation of solavetivone. Solavetivone is a crucial metabolic intermediate in the biosynthesis of several sesquiterpenoid phytoalexins in potato.[2][3]

4. The Path to Rishitin and the Unresolved Link to this compound:

The conversion of solavetivone to rishitin involves a series of hydroxylation and rearrangement reactions, the exact enzymatic sequence of which is still under investigation.[2] The structural relationship between rishitin and this compound suggests a close biosynthetic connection. This compound, with its distinct tetralin core structure, may arise from a branch point in the pathway leading to rishitin, or it could be a downstream metabolite of rishitin itself.[4][5] However, the specific enzymes and intermediates in this conversion remain to be elucidated. One study has noted the presence of this compound as a derivative of rishitin in infected tomato leaves, suggesting it may be a metabolic product of rishitin.[6]

5. Detoxification and Further Metabolism:

Once synthesized, phytoalexins like rishitin can be detoxified by the plant to prevent autotoxicity. In potato, rishitin is metabolized to less toxic compounds, namely rishitin-M1 (13-hydroxyrishitin) and rishitin-M2.[2][7] This detoxification is catalyzed by cytochrome P450 enzymes.[2][3] It is plausible that this compound could also be subject to similar metabolic processes.

Tabulated Summary of Key Compounds and Quantitative Data

The following tables summarize the key precursors and metabolic intermediates in the proposed this compound biosynthetic pathway and provide available quantitative data on their production in response to elicitors.

Table 1: Key Precursors and Metabolic Intermediates in this compound Biosynthesis

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Role in Pathway |

| Farnesyl Pyrophosphate (FPP) | C15H28O7P2 | 382.33 | Universal precursor for sesquiterpenes |

| Vetispiradiene | C15H24 | 204.35 | Bicyclic sesquiterpene intermediate |

| Solavetivone | C15H22O | 218.34 | Key metabolic intermediate |

| Rishitin | C14H22O2 | 222.32 | Major sesquiterpenoid phytoalexin |

| This compound | C15H22O2 | 234.33 | End-product sesquiterpenoid phytoalexin |

| Rishitin-M1 (13-hydroxyrishitin) | C14H22O3 | 238.32 | Detoxification product of rishitin |

| Rishitin-M-2 | C14H22O3 | 238.32 | Detoxification product of rishitin |

Table 2: Quantitative Production of Rishitin in Potato Tuber Slices

| Elicitor | Time Post-Elicitation | Rishitin Concentration (µg/g fresh weight) | Reference |

| Phytophthora infestans | 72 hours | > 100 ppm | [8] |

| Actinomycin D (25 µg/ml) | - | > 100 ppm | [8] |

| Fusarium spp. | 24, 48, 72 hours | Accumulation observed (specific values not provided) | [9] |

Note: Quantitative data for this compound and its direct precursors are currently limited in the scientific literature.

Experimental Protocols

This section provides detailed methodologies for the extraction, separation, and identification of this compound and its precursors, based on established protocols for sesquiterpenoid phytoalexin analysis.

1. Extraction of Sesquiterpenoid Phytoalexins from Potato Tubers:

-

Materials: Potato tubers, elicitor (e.g., Phytophthora infestans spore suspension or abiotic elicitor like mercuric chloride), ethyl acetate, anhydrous sodium sulfate, rotary evaporator.

-

Protocol:

-

Induce phytoalexin production by treating potato tuber slices with an appropriate elicitor and incubate under controlled conditions (e.g., 20°C in the dark for 72 hours).

-

Homogenize the treated tuber tissue in a suitable solvent such as ethyl acetate.

-

Filter the homogenate to remove solid debris.

-

Dry the ethyl acetate extract over anhydrous sodium sulfate.

-

Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C.

-

Redissolve the residue in a known volume of a suitable solvent (e.g., methanol or ethyl acetate) for further analysis.

-

2. Separation and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for separating sesquiterpenoids.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 5-10°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify compounds by comparing their retention times and mass spectra with those of authentic standards or with data from mass spectral libraries (e.g., NIST). Quantify by integrating the peak areas and comparing them to a calibration curve generated with known concentrations of standards.

3. Separation and Quantification by High-Performance Liquid Chromatography (HPLC):

-

Instrumentation: High-performance liquid chromatograph with a UV or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water (often with a small amount of acid like formic acid or acetic acid) and an organic solvent like acetonitrile or methanol.

-

Detection: Monitor the absorbance at a wavelength where the compounds of interest have maximum absorption (e.g., around 200-220 nm for non-conjugated sesquiterpenoids).

-

Quantification: Similar to GC-MS, quantify by comparing peak areas to a calibration curve of authentic standards.

Signaling Pathways and Experimental Workflows

Diagram 1: Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from farnesyl pyrophosphate.

Diagram 2: Experimental Workflow for this compound Analysis

Caption: General experimental workflow for the analysis of this compound.

Conclusion

The study of this compound precursors and metabolic intermediates is a dynamic field with significant potential for advancements in agriculture and medicine. While the general framework of its biosynthetic pathway from farnesyl pyrophosphate is understood, key enzymatic steps, particularly the conversion of solavetivone to rishitin and the precise biosynthetic origin of this compound, remain to be fully elucidated. Future research should focus on the identification and characterization of the enzymes involved in these later stages of the pathway. The development of robust quantitative methods for this compound and its immediate precursors will be crucial for a deeper understanding of its regulation and biological function. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of sesquiterpenoid phytoalexin biosynthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and solavetivone via a cytochrome P450 oxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and solavetivone via a cytochrome P450 oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Showing Compound this compound (FDB017429) - FooDB [foodb.ca]

- 6. researchgate.net [researchgate.net]

- 7. apsnet.org [apsnet.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Genetic Regulation of Rishitinol Production in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rishitinol, a sesquiterpenoid alcohol phytoalexin, and its more extensively studied precursor, rishitin, are key components of the defense response in solanaceous plants, particularly potato (Solanum tuberosum) and tomato (Solanum lycopersicum), against pathogenic infections. The production of these compounds is tightly regulated at the genetic level, involving a complex interplay of biosynthetic genes, transcription factors, and signaling pathways. This technical guide provides an in-depth overview of the current understanding of the genetic regulation of this compound and rishitin biosynthesis, with a focus on data presentation, experimental protocols, and pathway visualizations to aid researchers and professionals in drug development and plant science.

This compound and Rishitin Biosynthesis Pathway

The biosynthesis of this compound is intrinsically linked to that of rishitin, with this compound being a derivative of rishitin. The pathway originates from the general isoprenoid pathway, starting with farnesyl diphosphate (FPP). While not all enzymes and corresponding genes in the pathway have been fully characterized, a proposed pathway involves the cyclization of FPP to form the sesquiterpene hydrocarbon precursor, which is then hydroxylated and further modified to yield rishitin. This compound is subsequently formed from rishitin. A key intermediate in this pathway is solavetivone.

The detoxification of rishitin in plants is mediated by cytochrome P450 enzymes, which hydroxylate rishitin to form less toxic compounds like 13-hydroxyrishitin (rishitin-M1)[1].

Diagram of the Proposed Rishitin Biosynthesis Pathway

Caption: Proposed biosynthetic pathway of rishitin and this compound.

Genetic Regulation of Rishitin Production

The production of rishitin and this compound is a defense response triggered by various biotic and abiotic stresses. This induction is regulated by a sophisticated network of signaling molecules and transcription factors that activate the expression of biosynthetic genes.

Signaling Pathways

Several phytohormone signaling pathways are implicated in the regulation of phytoalexin biosynthesis, including those of jasmonic acid (JA), salicylic acid (SA), and abscisic acid (ABA).

-

Jasmonic Acid (JA) and Salicylic Acid (SA): JA and SA are key signaling molecules in plant defense. Generally, JA is involved in responses to necrotrophic pathogens and wounding, while SA is associated with responses to biotrophic pathogens. These pathways often exhibit antagonistic crosstalk, allowing the plant to fine-tune its defense strategy. In the context of rishitin production, elicitation by pathogens or stress signals is thought to activate the JA pathway, leading to the activation of downstream transcription factors.

-

Abscisic Acid (ABA): ABA has been shown to have an inhibitory effect on the accumulation of rishitin and lubimin in potato tubers[2][3]. This suggests a negative regulatory role for ABA in the defense response involving these phytoalexins.

Diagram of Signaling Pathways Regulating Rishitin Biosynthesis

Caption: Signaling pathways in rishitin production.

Transcription Factors

Transcription factors (TFs) are key regulators that bind to specific cis-acting elements in the promoter regions of target genes, thereby activating or repressing their transcription. Several families of TFs are known to be involved in plant defense responses and the regulation of secondary metabolite biosynthesis.

-

WRKY Transcription Factors: The WRKY family of TFs is one of the largest and best-characterized families of plant transcription factors involved in defense signaling. WRKY TFs recognize and bind to the W-box (cis-element) in the promoters of their target genes. In potato, numerous WRKY genes have been identified, and their expression is altered under various stress conditions, suggesting their role in regulating defense responses, which likely includes phytoalexin biosynthesis[4][5][6].

-

MYB Transcription Factors: MYB TFs are another large family of proteins that play diverse roles in plants, including the regulation of secondary metabolism. They are known to regulate the biosynthesis of flavonoids, phenylpropanoids, and other defense compounds. The presence of MYB binding sites in the promoters of defense-related genes in potato suggests their involvement in the regulation of phytoalexin production[7][8].

While the direct binding of specific WRKY or MYB TFs to the promoters of rishitin biosynthetic genes has yet to be definitively demonstrated, their well-established roles in plant defense and secondary metabolism make them strong candidates for the transcriptional regulation of rishitin and this compound production.

Quantitative Data on Rishitin Production

The accumulation of rishitin is induced by a variety of elicitors. The following table summarizes quantitative data from different studies on rishitin production in potato and tomato in response to various treatments.

| Plant Species | Cultivar | Elicitor/Treatment | Rishitin Concentration | Reference |

| Solanum tuberosum | Desiree (susceptible) | Fusarium solani (severe pathogen) | 88 ± 15.0 µg/cm² (72h post-inoculation) | [9][10] |

| Solanum tuberosum | Spunta (resistant) | Fusarium solani (severe pathogen) | 57 ± 13.0 µg/cm² (48h post-inoculation) | [9][10] |

| Solanum tuberosum | Desiree (susceptible) | Fusarium moniliforme (weak pathogen) | 60 ± 8.4 µg/cm² (72h post-inoculation) | [9][10] |

| Solanum tuberosum | Spunta (resistant) | Fusarium moniliforme (weak pathogen) | 10 ± 2.3 µg/cm² (48h post-inoculation) | [9][10] |

| Lycopersicon esculentum | Not specified | 1% Silver Nitrate | Levels monitored in leaves and stems | [4] |

| Lycopersicon esculentum | Not specified | Xanthomonas campestris pv. oryzae | Levels monitored in leaves and stems | [4] |

| Lycopersicon esculentum | 'Trust' | UV-C (3.6 kJ m⁻²) | Highest level after 15 days of storage | [6] |

| Lycopersicon esculentum | 'Makari' | UV-C | Induced, but lower levels than 'Trust' | [6] |

| Solanum tuberosum | Not specified | Incompatible race of Phytophthora infestans | 245 µg/ml in inoculation fluid (6 days post-inoculation) | [11] |

Note: The quantitative data presented are from different studies with varying experimental setups, units, and time points. Direct comparison should be made with caution.

Experimental Protocols

Extraction of Rishitin and this compound from Potato Tubers

This protocol is a general guideline for the extraction of sesquiterpenoid phytoalexins from potato tubers.

Materials:

-

Potato tubers

-

Elicitor solution (e.g., fungal spore suspension, silver nitrate solution)

-

Sterile distilled water

-

Ethyl acetate or other suitable organic solvent (e.g., methanol, acetone)

-

Scalpel or cork borer

-

Petri dishes

-

Incubator

-

Centrifuge

-

Rotary evaporator

-

Glass vials

Procedure:

-

Surface Sterilization: Thoroughly wash potato tubers with tap water, followed by a rinse with distilled water. Surface sterilize the tubers by immersing them in 70% ethanol for 1-2 minutes, followed by a rinse with sterile distilled water.

-

Tuber Slice Preparation: Aseptically cut the tubers into slices of approximately 5-10 mm thickness using a sterile scalpel.

-

Elicitation: Place the tuber slices in sterile petri dishes. Apply a small volume (e.g., 50-100 µL) of the elicitor solution to the surface of each slice. For control samples, apply sterile distilled water.

-

Incubation: Incubate the treated tuber slices in the dark at a controlled temperature (e.g., 20-25°C) for a specific period (e.g., 24, 48, 72 hours) to allow for phytoalexin accumulation.

-

Extraction:

-

After the incubation period, remove a thin layer (e.g., 1-2 mm) of the elicited tissue from the surface of the tuber slices.

-

Homogenize the collected tissue in a suitable volume of extraction solvent (e.g., 3 volumes of ethyl acetate per gram of tissue).

-

Macerate the tissue using a homogenizer or mortar and pestle.

-

Centrifuge the homogenate to pellet the solid debris.

-

Collect the supernatant containing the extracted phytoalexins.

-

Repeat the extraction process on the pellet to ensure complete recovery.

-

-

Concentration: Combine the supernatants and evaporate the solvent using a rotary evaporator under reduced pressure at a low temperature (e.g., 40°C).

-

Sample Preparation for Analysis: Re-dissolve the dried extract in a small, known volume of a suitable solvent (e.g., methanol) for subsequent analysis by HPLC or GC-MS.

Quantification of Rishitin and this compound by HPLC

This is a general protocol for the quantification of rishitin and this compound using High-Performance Liquid Chromatography (HPLC). The specific parameters may need to be optimized based on the available equipment and standards.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of acid, e.g., 0.1% formic acid, to improve peak shape). A typical gradient could be:

-

0-5 min: 20% Acetonitrile

-

5-25 min: Linear gradient from 20% to 80% Acetonitrile

-

25-30 min: 80% Acetonitrile

-

30-35 min: Return to 20% Acetonitrile and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Approximately 205-210 nm for rishitin and this compound.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of purified rishitin and this compound of known concentrations in the mobile phase or a compatible solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration for each compound.

-

Sample Analysis: Inject the prepared sample extracts into the HPLC system under the same conditions.

-

Quantification: Identify the peaks corresponding to rishitin and this compound in the sample chromatogram based on their retention times compared to the standards. Calculate the concentration of each compound in the sample by using the peak area and the calibration curve.

Gene Expression Analysis of Biosynthetic Genes by qRT-PCR

This protocol provides a general framework for analyzing the expression of rishitin biosynthetic genes in potato under stress conditions using quantitative real-time PCR (qRT-PCR).

Materials:

-

Elicited and control potato tissue samples

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qRT-PCR instrument

-

Gene-specific primers for target and reference genes

Procedure:

-

RNA Extraction:

-

Harvest elicited and control potato tissues at different time points and immediately freeze them in liquid nitrogen to prevent RNA degradation.

-

Extract total RNA from the frozen tissues using a commercial RNA extraction kit or a standard protocol (e.g., Trizol method).

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit with oligo(dT) or random primers.

-

-

Primer Design:

-

Design gene-specific primers for the target rishitin biosynthetic genes (e.g., vetispiradiene synthase, cytochrome P450s) and at least two stable reference genes for normalization (e.g., EF1α, actin). Primers should be designed to amplify a product of 100-200 bp.

-

-

qRT-PCR Reaction:

-

Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.

-

Perform the qRT-PCR in a real-time thermal cycler with a typical program:

-

Initial denaturation (e.g., 95°C for 5-10 min)

-

40 cycles of:

-

Denaturation (e.g., 95°C for 15 s)

-

Annealing/Extension (e.g., 60°C for 1 min)

-

-

Melt curve analysis to check for primer specificity.

-

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the reference genes.

-